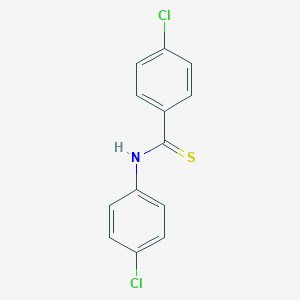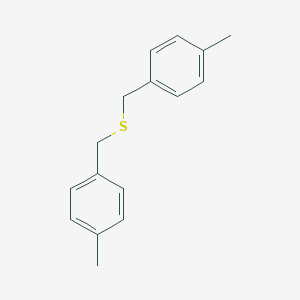![molecular formula C17H17N3 B188848 4-[(4-Butylphenyl)diazenyl]benzonitrile CAS No. 59741-48-9](/img/structure/B188848.png)
4-[(4-Butylphenyl)diazenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Butylphenyl)diazenyl]benzonitrile, also known as BB-94, is a synthetic compound that belongs to the family of diazenylbenzonitriles. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. BB-94 has been extensively studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism Of Action
4-[(4-Butylphenyl)diazenyl]benzonitrile inhibits the activity of MMPs by binding to the catalytic site of the enzyme and preventing the cleavage of ECM proteins. MMPs are zinc-dependent proteases that require a conserved sequence motif (HEXXHXXGXXH) for catalytic activity. 4-[(4-Butylphenyl)diazenyl]benzonitrile binds to the zinc ion in the catalytic site of MMPs and blocks the access of substrates to the active site. This results in the inhibition of MMP activity and the prevention of ECM degradation.
Biochemical And Physiological Effects
4-[(4-Butylphenyl)diazenyl]benzonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit tumor cell invasion and metastasis by blocking the activity of MMPs. 4-[(4-Butylphenyl)diazenyl]benzonitrile has also been shown to reduce inflammation and tissue damage in animal models of arthritis and colitis. In addition, 4-[(4-Butylphenyl)diazenyl]benzonitrile has been shown to promote wound healing and tissue regeneration by modulating the activity of MMPs and other proteases.
Advantages And Limitations For Lab Experiments
4-[(4-Butylphenyl)diazenyl]benzonitrile has several advantages as a research tool. It is a potent and selective inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various biological processes. 4-[(4-Butylphenyl)diazenyl]benzonitrile is also relatively stable and can be easily synthesized and purified. However, 4-[(4-Butylphenyl)diazenyl]benzonitrile has some limitations as a research tool. It is a non-specific inhibitor of MMPs and can also inhibit the activity of other zinc-dependent proteases. In addition, 4-[(4-Butylphenyl)diazenyl]benzonitrile has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[(4-Butylphenyl)diazenyl]benzonitrile and its potential therapeutic applications. One direction is the development of more selective MMP inhibitors that target specific MMP isoforms and have fewer off-target effects. Another direction is the investigation of the role of MMPs in other diseases, such as neurological disorders and cardiovascular diseases. Finally, the development of new delivery systems for MMP inhibitors, such as nanoparticles and liposomes, could improve their efficacy and reduce their toxicity.
Synthesis Methods
4-[(4-Butylphenyl)diazenyl]benzonitrile can be synthesized by the reaction of 4-aminobenzonitrile with 4-butylphenyldiazonium chloride in the presence of a reducing agent such as sodium sulfite or sodium thiosulfate. The reaction yields a red-orange crystalline solid, which can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Scientific Research Applications
4-[(4-Butylphenyl)diazenyl]benzonitrile has been widely used in scientific research to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. 4-[(4-Butylphenyl)diazenyl]benzonitrile has been used to study the role of MMPs in cancer metastasis, angiogenesis, inflammation, and tissue remodeling. It has also been used to develop new therapeutic strategies for cancer and other diseases.
properties
CAS RN |
59741-48-9 |
|---|---|
Product Name |
4-[(4-Butylphenyl)diazenyl]benzonitrile |
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-[(4-butylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H17N3/c1-2-3-4-14-5-9-16(10-6-14)19-20-17-11-7-15(13-18)8-12-17/h5-12H,2-4H2,1H3 |
InChI Key |
XZTJVKGTZOQOKM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)

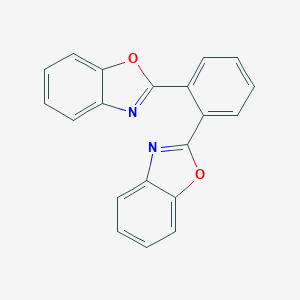
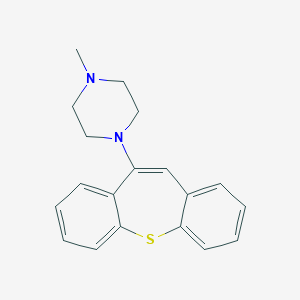
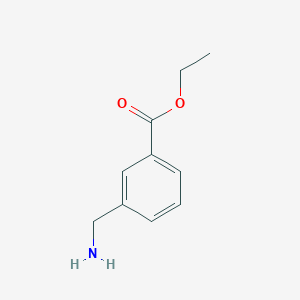

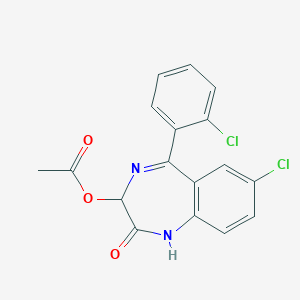

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
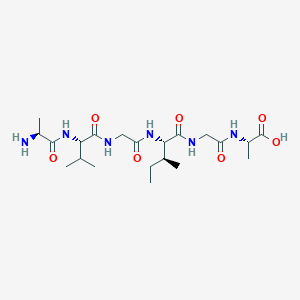
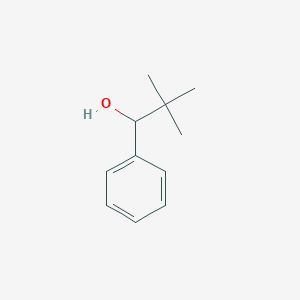
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
